N'-[2-(2-tert-butyl-6-methylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid
Overview
Description
N’-[2-(2-tert-butyl-6-methylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid is a complex organic compound that combines the properties of an amine and an oxalic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2-tert-butyl-6-methylphenoxy)ethyl]ethane-1,2-diamine typically involves the reaction of 2-tert-butyl-6-methylphenol with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The oxalic acid component is then introduced through a subsequent reaction, often involving the use of oxalyl chloride or oxalic acid dihydrate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2-tert-butyl-6-methylphenoxy)ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The phenoxy group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions include various substituted phenoxy derivatives, amine derivatives, and oxides.
Scientific Research Applications
N’-[2-(2-tert-butyl-6-methylphenoxy)ethyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant and anti-inflammatory agent.
Industry: Utilized in the production of polymers and as an additive in lubricants and fuels.
Mechanism of Action
The mechanism of action of N’-[2-(2-tert-butyl-6-methylphenoxy)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-methylphenol: A precursor in the synthesis of the compound.
N,N-Di-tert-butylethylenediamine: Shares structural similarities with the ethane-1,2-diamine component.
tert-Butyl-N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-N-methyl carbamate: Another compound with similar functional groups.
Uniqueness
N’-[2-(2-tert-butyl-6-methylphenoxy)ethyl]ethane-1,2-diamine is unique due to its combined properties of an amine and an oxalic acid derivative, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a compound of significant interest.
Properties
IUPAC Name |
N'-[2-(2-tert-butyl-6-methylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O.C2H2O4/c1-12-6-5-7-13(15(2,3)4)14(12)18-11-10-17-9-8-16;3-1(4)2(5)6/h5-7,17H,8-11,16H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRITMFLDSKGBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C)C)OCCNCCN.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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